![molecular formula C17H24BF2NO4S B1413822 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine CAS No. 1628016-72-7](/img/structure/B1413822.png)
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine
Overview
Description
The compound “4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals. It also contains a sulfonyl group attached to a phenyl ring, which could potentially give the compound some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl ring, sulfonyl group, and dioxaborolane group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The sulfonyl group is often involved in substitution and elimination reactions, while the dioxaborolane group can participate in various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Borylation Reactions
This group is often used in borylation reactions , where it facilitates the addition of boron to organic molecules. This is a key step in many synthetic processes as it can lead to the formation of carbon-boron bonds which are useful intermediates in organic synthesis .
Hydroboration
The compound may be involved in hydroboration , which is the addition of boron and hydrogen across double or triple bonds in alkenes and alkynes . This reaction is important for modifying unsaturated hydrocarbons into more reactive intermediates.
Cross-Coupling Reactions
Compounds with this group are also used in cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds between different types of organic molecules .
Fluorescent Probes
The related compounds have been used as fluorescent probes due to their ability to fluoresce. This makes them useful in various bioimaging and analytical applications .
Diels-Alder Reactions
They may be used in Diels-Alder reactions , which are cycloaddition reactions that form six-membered rings and are widely used in the synthesis of complex natural products .
Analytical Reagents
These compounds can serve as analytical reagents in various chemical analyses due to their unique chemical properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acid derivatives are known to form reversible covalent bonds with proteins, altering their function . This interaction could potentially lead to changes in cellular processes.
Biochemical Pathways
Given the structural similarity to other boronic acid derivatives, it may influence a variety of biochemical pathways depending on its specific targets .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with proteins .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKPTGWBHPUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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